
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide, also known as KTA-878, is a novel compound that has shown promising results in scientific research. This compound is a tetrazole derivative and has been synthesized using various methods. It has been found to have potential applications in the field of medicine due to its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Specific Scientific Field
Summary of the Application
“N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides” and “N-2-(2-{[2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides” were synthesized and characterized as potential antimicrobial agents .
Methods of Application or Experimental Procedures
These compounds were synthesized and characterized using various analytical tools. The antimicrobial activity of these compounds was assessed using Diameter of the Inhibition Zone (DIZ) and Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria and certain fungal strains .
Results or Outcomes
The antimicrobial screening revealed that Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans are the most sensitive microorganisms towards the synthesized compounds .
Antimicrobial and Antifungal Activities
Specific Scientific Field
Summary of the Application
A series of linear dipeptide derivatives were prepared and evaluated as antimicrobial agents via the synthesis of "N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide" .
Methods of Application or Experimental Procedures
The newly synthesized dipeptide compounds were confirmed by means of their spectral data. The antimicrobial activity of the newly synthesized compounds was evaluated by agar well diffusion .
Results or Outcomes
Most of the tested compounds possessed MIC values ranging from 50 to 500 µg/mL .
Chemical Structure and Properties
Specific Scientific Field
Summary of the Application
“N-(2-Oxoethyl)acetamide” is a chemical compound with the formula C4H7NO2 . It’s used in various chemical databases for structure and property analysis .
Methods of Application or Experimental Procedures
The compound can be analyzed using various chemical informatics tools and databases. These tools can provide information about the compound’s structure, properties, and potential applications .
Results or Outcomes
The compound has a molecular weight of 101.10388 g/mol . Its structure includes a total of 13 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), and 1 aldehyde (aliphatic) .
Propiedades
Número CAS |
1797135-60-4 |
|---|---|
Nombre del producto |
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide |
Fórmula molecular |
C5H7N5O2 |
Peso molecular |
169.144 |
Nombre IUPAC |
N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5O2/c11-2-1-6-5(12)3-10-4-7-8-9-10/h2,4H,1,3H2,(H,6,12) |
Clave InChI |
FVYKLWGHNYKDJG-UHFFFAOYSA-N |
SMILES |
C1=NN=NN1CC(=O)NCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



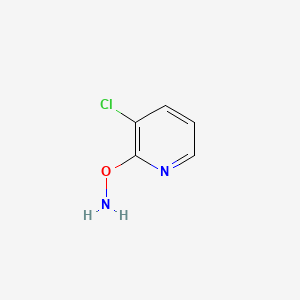
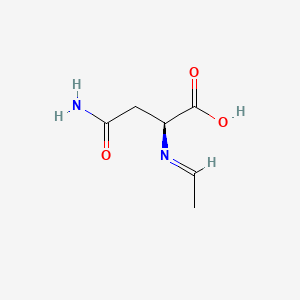
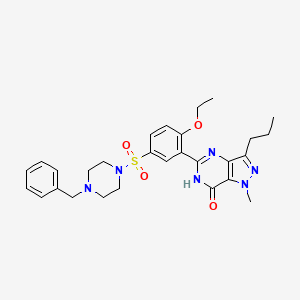
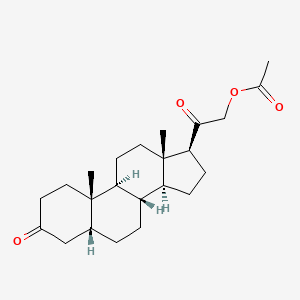
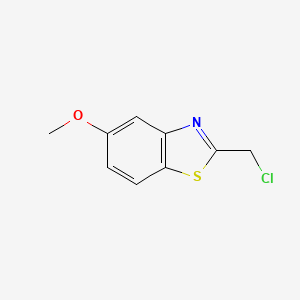
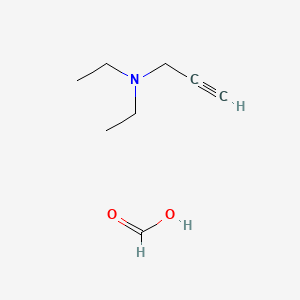
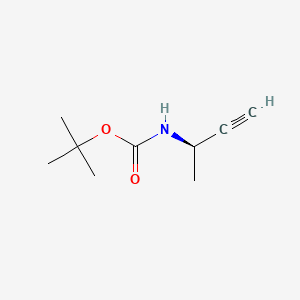
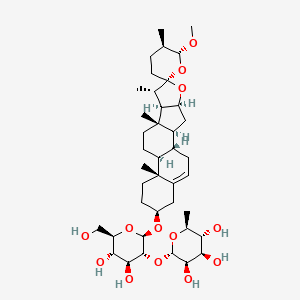
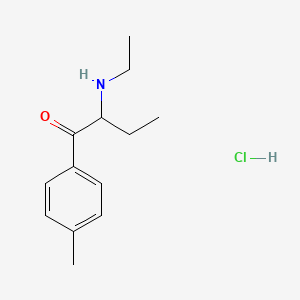
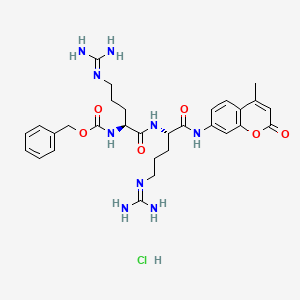
![N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)